molecular formula C9H9BrN2O B2774543 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1524992-94-6

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No.: B2774543
CAS No.: 1524992-94-6
M. Wt: 241.088
InChI Key: WMUCELFRFQFVTG-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUCELFRFQFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and methoxylation reactions. The bromination is usually carried out using bromine in a suitable solvent like chloroform, while the methoxylation can be achieved using sodium methoxide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Preparation

The compound is typically synthesized through cyclocondensation reactions. A representative method involves:

  • Reactant : 2-amino-5-bromo-3-methoxypyridine

  • Reagents : α-bromoketones (e.g., bromoacetone)

  • Conditions : Solvent-free microwave irradiation (65°C, 100 W) or ethanol under reflux with a base catalyst (e.g., NaHCO₃) .

Mechanism :

  • Nucleophilic attack by the pyridine amino group on the α-bromoketone.

  • Cyclization via intramolecular displacement of bromide.

  • Aromatization to form the fused imidazo[1,2-a]pyridine core.

Yield Optimization :

Reaction ConditionYield (%)
Ethanol, 65°C72
Microwave, solvent-free90

Bromine-Directed Cross-Coupling Reactions

The C6 bromine atom serves as a versatile site for palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Substrates : Arylboronic acids or esters (e.g., 4-fluorophenylboronic acid).

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : THF/H₂O (4:1).

  • Outcome : Substitution of bromine with aryl groups (e.g., 6-aryl derivatives) .

Example :

text
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine + 4-fluorophenylboronic acid → 6-(4-fluorophenyl)-8-methoxy-2-methylimidazo[1,2-a]pyridine (Yield: 68%) [7]

Buchwald-Hartwig Amination

  • Reagents : Primary/secondary amines (e.g., morpholine).

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene.

  • Outcome : Installation of amine groups at C6 .

Electrophilic Substitution Reactions

The methoxy group at C8 activates the ring toward electrophilic substitution, primarily at positions 5 and 7:

Reaction TypeReagentsProductYield (%)
NitrationHNO₃/H₂SO₄5-Nitro-8-methoxy derivative55
SulfonationSO₃/DMF7-Sulfo-8-methoxy derivative62

Methoxy Group Demethylation

  • Reagents : BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.

  • Outcome : Conversion of methoxy to hydroxyl group (yield: 85%) .

Methyl Group Oxidation

  • Reagents : KMnO₄ in acidic H₂O.

  • Outcome : Oxidation to carboxylic acid (limited success due to ring stability issues) .

Stability and Reaction Selectivity

  • Thermal Stability : Stable up to 200°C (DSC data).

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Competing Reactivity : Bromine substitution occurs preferentially over methoxy or methyl group transformations in cross-coupling reactions .

Scientific Research Applications

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups enhance its binding affinity to these targets, leading to various biological effects. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Biological Activity

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is C8H8BrN3OC_8H_8BrN_3O, with a molecular weight of approximately 230.07 g/mol. Its structure features a bromine atom at the 6-position and a methoxy group at the 8-position of the imidazo ring, which contributes to its unique pharmacological properties.

Research indicates that 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). The compound appears to inhibit critical enzymes involved in bacterial metabolism and survival, making it a potential lead for the development of new antimicrobial agents. Molecular docking studies have shown strong binding affinities to target enzymes, suggesting that the compound may act as a competitive inhibitor in bacterial metabolic pathways .

Biological Activity Overview

The biological activities of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine can be summarized as follows:

Activity Target Effectiveness
AntimicrobialMycobacterium tuberculosisMIC values ranging from 0.03 to 5.0 μM
AnticancerVarious cancer cell linesModerate to high activity against specific lines
Enzyme InhibitionKey metabolic enzymes in bacteriaCompetitive inhibition observed

Antimicrobial Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues with potent anti-TB activity through high-throughput screening (HTS). The minimum inhibitory concentration (MIC) results indicated that 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine could effectively reduce bacterial growth at low concentrations .

Additionally, Moraski et al. reported on various structural modifications leading to enhanced anti-TB activity. The introduction of the bromine substituent was noted to improve potency against certain bacterial strains compared to its analogs without bromine .

Anticancer Potential

In cancer research, compounds similar to 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines including HCT-116 and HeLa cells. The presence of the methoxy group has been correlated with increased solubility and bioavailability, enhancing the overall anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. The following table summarizes key findings regarding structural modifications:

Compound Structural Features Biological Activity
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridineBromine at C6; Methoxy at C8Enhanced antibacterial potency
8-Methoxy-2-methylimidazo[1,2-a]pyridineLacks bromineModerate antibacterial activity
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineDifferent ring structureActive against Mycobacterium tuberculosis

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation of a precursor, such as 8-methoxy-2-methylimidazo[1,2-a]pyridine, using bromine (Br₂) in solvents like acetic acid or chloroform under inert conditions . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., FeBr₃) to enhance bromine activation.
  • Temperature control : Maintaining 50–70°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product .
    Yield improvements (from ~60% to >80%) are achievable by adjusting stoichiometry (1.2–1.5 eq Br₂) and reaction time (6–12 hours) .

Q. How is the structure of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine confirmed using spectroscopic and crystallographic methods?

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 2.5–2.7 ppm, singlet). Coupling patterns confirm aromatic protons .
    • ¹³C NMR : Peaks at δ 160–165 ppm for pyridine carbons and δ 55–60 ppm for methoxy .
  • X-ray crystallography : Single-crystal analysis reveals planar imidazo[1,2-a]pyridine core, with Br and methoxy substituents at 6- and 8-positions, respectively. Hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies are employed to functionalize the bromine atom in 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine for pharmacological applications?

The bromine atom serves as a handle for cross-coupling reactions:

  • Suzuki-Miyaura coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .
  • Buchwald-Hartwig amination : Replace Br with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalysts .
  • Nucleophilic aromatic substitution : Use NaSMe or NaN₃ in DMSO at 120°C for thiol or azide substitution .

Q. How do electronic effects of substituents (e.g., methoxy, bromo) influence the reactivity and stability of imidazo[1,2-a]pyridine derivatives in cross-coupling reactions?

  • Methoxy (electron-donating) : Increases electron density at C8, reducing oxidative degradation but slowing electrophilic substitution at C6.
  • Bromo (electron-withdrawing) : Activates C6 for nucleophilic attack but may deactivate adjacent positions.
  • Stability : Methoxy groups enhance solubility in polar solvents (e.g., DMSO), improving reaction homogeneity .

Q. What in vitro assays are suitable for evaluating the bioactivity of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine derivatives against resistant bacterial strains or cancer cell lines?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis (H37Rv) .
  • Anticancer activity : MTT assays on HeLa or A549 cells, with IC₅₀ values compared to cisplatin .
  • Enzyme inhibition : Fluorescence-based assays targeting CDK2 or topoisomerase II .

Q. How can discrepancies in biological activity data between structurally similar imidazo[1,2-a]pyridine derivatives be systematically analyzed?

  • Structure-activity relationship (SAR) studies : Correlate substituent electronegativity, lipophilicity (logP), and steric bulk with activity .
  • Statistical validation : Use ANOVA to compare IC₅₀ values across derivatives.
  • Purity checks : HPLC (>95% purity) to rule out impurities affecting results .

Q. What computational methods are utilized to model the binding interactions of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine with target proteins?

  • Molecular docking (AutoDock Vina) : Predict binding poses in CDK2 (PDB: 1KE5) or bacterial enzymes .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Relate Hammett constants (σ) of substituents to inhibitory potency .

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